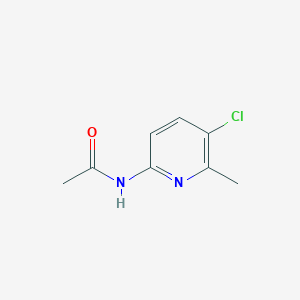

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including those structurally related to 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, often involves multistep synthetic routes that utilize various starting materials and reagents to introduce specific functional groups. For example, the synthesis of substituted pyrazoles typically involves the cycloaddition of hydrazines to diketones or the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by various functional group transformations (Tomanová et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, is characterized by X-ray diffraction techniques, which provide detailed information about the compound's crystal structure, including bond lengths, angles, and the spatial arrangement of functional groups. These structural details are crucial for understanding the compound's reactivity and interactions with other molecules (Demir et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions, due to the presence of reactive functional groups. These reactions are influenced by the electronic properties of the substituents, such as methoxy and nitro groups, which can activate or deactivate the pyrazole ring towards different types of reactivity (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, such as melting point, solubility, and crystallinity, are determined by its molecular structure. The presence of specific functional groups affects these properties, influencing the compound's behavior in different solvents and its suitability for various applications. The determination of physical properties is essential for the compound's practical use and handling (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are largely defined by their electronic structure, which can be analyzed through various spectroscopic methods, including NMR, IR, and UV-Vis spectroscopy. These techniques provide insights into the compound's electronic transitions, functional groups, and molecular interactions, which are critical for understanding its reactivity and potential applications (Halim & Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, are crucial scaffolds in heterocyclic compounds due to their extensive biological activities. These compounds exhibit a range of biologic activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications are thoroughly reviewed, presenting various synthetic methods and highlighting their importance in medicinal chemistry (Cetin, 2020).

Heterocyclic Compounds Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives illustrates the utility of pyrazole-based compounds as building blocks for synthesizing various heterocyclic compounds. These compounds are valuable for the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the versatility of pyrazole derivatives in heterocyclic and dyes synthesis. The unique reactivity of these compounds under mild conditions opens up innovative transformations for further research (Gomaa & Ali, 2020).

Therapeutic Applications

Research on pyrazolines, including those derived from 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid, has uncovered a wide array of therapeutic applications. Pyrazoline derivatives are known for their prominent pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their ability to act as cannabinoid CB1 receptor antagonists, along with various other pharmacological effects, underscores the potential of pyrazoline derivatives in drug development and therapy (Shaaban et al., 2012).

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Mode of Action

The mode of action of “3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid” involves its interaction with its targets. The compound’s nitro group and carboxylic acid group can form hydrogen bonds with target molecules . This interaction can lead to changes in the target molecules, affecting their function .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of “3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid” can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature .

Eigenschaften

IUPAC Name |

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O5/c1-13-4-3(8(11)12)2(5(9)10)6-7-4/h1H3,(H,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFXXMSEEKEXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374865 |

Source

|

| Record name | 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

CAS RN |

161235-54-7 |

Source

|

| Record name | 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)

![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)